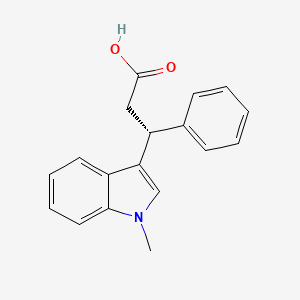

(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid

Beschreibung

(3R)-(-)-3-(Methyl-1H-indol-3-yl)-3-phenylpropionic acid is a chiral carboxylic acid derivative featuring a propionic acid backbone substituted at the β-carbon (C3) with a methyl-substituted indole ring and a phenyl group. The stereochemistry at C3 is R-configured, which may influence its biological activity and metabolic interactions. This compound belongs to a broader class of indole- and phenyl-substituted propanoic acids, which are studied for their diverse pharmacological and biochemical properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Eigenschaften

IUPAC Name |

(3R)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWRQAZBQVTVJA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)[C@H](CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355674 | |

| Record name | (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406920-67-0 | |

| Record name | (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406920-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chiral Synthesis via Enantioselective Catalysis

The preparation of the (3R) enantiomer typically involves enantioselective catalytic methods. These methods use chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the chiral center at the 3-position of the propionic acid moiety.

- Key Step: Enantioselective addition or coupling of a 1-methylindol-3-yl group and a phenyl group to the propionic acid backbone.

- Catalysts: Transition metal complexes (e.g., rhodium, palladium) with chiral ligands are often employed to achieve high enantiomeric excess.

- Reaction Conditions: Low temperatures (0–30 °C) to maintain stereochemical integrity, with solvents such as tetrahydrofuran or ethereal solvents to facilitate reaction kinetics.

Ester Intermediate Approach Followed by Hydrolysis

A common synthetic route involves preparing methyl 3-(1-methylindol-3-yl)propanoate as an intermediate, which is then converted to the target acid.

- Step 1: Synthesis of methyl 3-(1-methylindol-3-yl)propanoate by reacting 1-methylindole with methyl acrylate under controlled conditions.

- Step 2: Hydrolysis of the methyl ester to yield the free acid (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid.

- Reaction Details:

- The reaction mixture is stirred at 0 °C for 30 minutes during the intermediate formation.

- Quenching with water and extraction with ethyl acetate is followed by washing with brine and drying over magnesium sulfate.

- Final purification is achieved by chromatography on silica gel using ethyl acetate/hexanes as eluents.

- Yield: Approximately 96% yield for the ester intermediate stage, indicating an efficient process.

Detailed Reaction Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-Methylindole + methyl acrylate, solvent: ethylene glycol dimethyl ether (3 mL), 0 °C, 30 min | Formation of methyl 3-(1-methylindol-3-yl)propanoate intermediate | 96% yield, 250 mg isolated |

| 2 | Hydrolysis with aqueous base (NaOH or KOH), room temperature | Conversion of ester to acid | Formation of this compound |

| 3 | Purification by silica gel chromatography (EtOAc/Hexanes) | Isolation of pure product | High purity and enantiomeric excess |

Notes on Stereochemistry and Enantiomeric Purity

- The (3R) configuration is crucial for biological activity and is maintained through careful control of reaction conditions and use of chiral catalysts or auxiliaries.

- Optical rotation measurements ([α]20/D -44°) confirm enantiomeric purity.

- Enantiomeric excess is typically determined by chiral HPLC or polarimetry.

Summary Table of Preparation Aspects

| Aspect | Details |

|---|---|

| Molecular Formula | C18H17NO2 |

| Key Intermediate | Methyl 3-(1-methylindol-3-yl)propanoate |

| Typical Yield | ~96% (intermediate stage) |

| Optical Rotation | [α]20/D -44° (c = 1% in chloroform) |

| Melting Point | 135-139 °C |

| Reaction Temperature | 0 °C for intermediate formation |

| Purification Method | Silica gel chromatography (EtOAc/Hexanes) |

| Enantiomeric Control | Chiral catalysts or auxiliaries; low temperature |

| Safety Precautions | Toxic, irritant; use PPE and ventilation |

Analyse Chemischer Reaktionen

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under radical-mediated conditions. This reaction involves the generation of a stabilized carbon-centered radical intermediate after CO₂ elimination, which reacts with halogen donors (e.g., CCl₄, BrCCl₃) to form alkyl halides .

Key Mechanism Steps:

-

Radical Initiation : Homolytic cleavage of the Pb–O bond in lead tetraacetate generates acyloxy radicals.

-

Decarboxylation : The acyloxy radical eliminates CO₂, forming a benzylic carbon-centered radical stabilized by the adjacent indole and phenyl groups.

-

Halogenation : The radical reacts with halogen donors (e.g., BrCCl₃) to yield alkyl halides.

Table 1: Reaction Conditions and Outcomes

Limitations : Iododecarboxylation suffers from low yields due to competing iodine radical recombination .

Photoredox-Catalyzed Cyclization

The compound participates in photoredox-mediated reactions to form indole-pyrrolidine/pyrrolidinone hybrids, leveraging its indole ring as a directing group .

General Procedure :

-

Catalyst : Ru(bpy)₃²⁺ (photoredox catalyst).

-

Additives : DPPA (azide source), PFNB (fluorinated nitrobenzene).

-

Solvent : CH₂Cl₂/DMF (9:1), degassed.

-

Light Source : 18–36W white LED.

Table 2: Cyclization Products and Yields

Mechanistic Insight : The indole nitrogen facilitates intramolecular hydrogen abstraction, enabling regioselective C–N bond formation under visible light .

Acid-Catalyzed Esterification

The carboxylic acid reacts with alcohols under acidic conditions to form esters, though this is less explored due to competing decarboxylation pathways .

Example:

-

Reactants : Methanol, H₂SO₄ (catalyst).

-

Product : Methyl (3R)-3-(1-methylindol-3-yl)-3-phenylpropanoate.

-

Yield : Not quantitatively reported (limited by side reactions) .

Hazard Statements :

-

H301 : Toxic if swallowed.

-

H315/H319 : Causes skin/eye irritation.

-

H334 : May cause allergy or asthma symptoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3R)-(-)-MIPA has been explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively.

Case Studies:

- Anti-inflammatory Activity : Research indicates that derivatives of (3R)-(-)-MIPA exhibit significant anti-inflammatory properties, making them candidates for further development into non-steroidal anti-inflammatory drugs (NSAIDs) .

- Pain Management : Studies have shown that (3R)-(-)-MIPA can modulate pain pathways, suggesting its potential use in pain management therapies .

Asymmetric Synthesis

The compound serves as an important chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This is crucial in pharmaceutical development where the chirality of a drug can significantly affect its efficacy and safety.

Applications:

- Catalysis : (3R)-(-)-MIPA is utilized as a chiral catalyst in various reactions, including the asymmetric hydrogenation of ketones and imines, leading to the formation of valuable chiral alcohols and amines .

| Reaction Type | Catalyst Used | Product Type |

|---|---|---|

| Asymmetric Hydrogenation | (3R)-(-)-MIPA | Chiral Alcohols |

| Asymmetric Transfer Hydrogenation | (3R)-(-)-MIPA | Chiral Amines |

Research and Development

The compound is also used extensively in research settings for exploring new synthetic methodologies and understanding reaction mechanisms involving chiral ligands.

Notable Research Findings:

- Mechanistic Studies : Investigations into the reaction mechanisms facilitated by (3R)-(-)-MIPA have provided insights into the role of chirality in catalytic processes .

- Synthesis of Complex Molecules : Researchers have successfully utilized (3R)-(-)-MIPA to synthesize complex natural products, showcasing its versatility as a building block in organic synthesis .

Safety Data:

Wirkmechanismus

The mechanism of action of (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

The following sections compare (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid with structurally or functionally related compounds, focusing on molecular features, biological activities, and metabolic significance.

Structural Analogs with Indole and Phenyl Substitutions

Key Observations :

- Indole vs.

- Methyl Group Impact : The methyl group on the indole ring (target compound) could increase lipophilicity and metabolic stability compared to unmethylated analogs .

Phenylpropanoic Acid Derivatives

Key Observations :

- Chlorinated Derivatives: Chlorination at the phenyl ring (e.g., 3-(3-chloro-4-hydroxyphenyl)propanoic acid) enhances antimicrobial activity but reduces metabolic abundance compared to non-halogenated analogs .

- Stereochemistry : The R-configuration in the target compound may confer distinct enzymatic interactions compared to S-isomers like (S)-(+)-2-phenylpropionic acid, which are often used in chiral synthesis .

Enzyme-Targeting Analogs

Key Observations :

- Substituent Effects : Sulfonamide groups (e.g., in MMP inhibitors) enhance enzyme-binding specificity, whereas indole and phenyl groups (target compound) may favor hydrophobic interactions with enzyme active sites .

Metabolic and Microbial Analogs

Key Observations :

- Disease Associations: The target compound’s phenyl group may link it to microbial aromatic amino acid metabolism, similar to 3-phenylpropionic acid, which is dysregulated in inflammatory conditions .

Biologische Aktivität

(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid, also known by its CAS number 406920-67-0, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various therapeutic contexts.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives and possesses a unique structure that contributes to its biological activity. Its molecular formula is C₁₈H₁₇NO₂, with a molecular weight of approximately 281.33 g/mol. The compound exhibits optical activity, with a specific rotation of [α]20/D -44° in chloroform, indicating its chiral nature .

Research indicates that this compound may exert its biological effects through various mechanisms:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are key players in inflammatory processes .

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage linked to various diseases .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially modulating pathways involved in neurodegenerative diseases .

- Anticancer Potential : Some studies have indicated that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Summary Table

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential as an anti-inflammatory agent .

- Neuroprotection in Animal Models : In experiments involving mice subjected to neurotoxic agents, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups .

- Anticancer Activity : In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency .

Q & A

Q. What protocols minimize degradation of labile indole derivatives during long-term storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation. Add stabilizers like butylated hydroxytoluene (BHT) and monitor purity quarterly via HPLC. Lyophilization improves stability for aqueous-sensitive compounds .

Key Considerations

- Stereochemical Control : Asymmetric synthesis requires rigorous monitoring to avoid racemization, especially during alkylation steps .

- Biological Assay Design : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm activity and reduce false positives .

- Data Contradictions : Address variability in biological data by standardizing cell culture conditions and normalizing results to housekeeping genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.